3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
Description
This compound belongs to the coumarin derivatives, a class of molecules widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties. The core structure comprises a 2H-chromen-2-one (coumarin) scaffold substituted at the 3-position with a propanoic acid chain and at the 7-position with a 2-methylbenzyloxy group. The 4- and 8-positions are methylated, enhancing lipophilicity and steric bulk.
Properties
Molecular Formula |
C22H22O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[4,8-dimethyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C22H22O5/c1-13-6-4-5-7-16(13)12-26-19-10-8-17-14(2)18(9-11-20(23)24)22(25)27-21(17)15(19)3/h4-8,10H,9,11-12H2,1-3H3,(H,23,24) |
InChI Key |
DOSYRRRGZXQYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Knorr Cyclization Strategy
Knorr cyclization involves the condensation of β-ketoesters with phenolic compounds under acidic conditions. For this target molecule, 4,8-dimethyl-7-hydroxycoumarin is synthesized via cyclization of ethyl acetoacetate with 3,5-dimethylresorcinol in the presence of concentrated sulfuric acid at 80–90°C for 6 hours. Yields typically range from 65–72%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Key Optimization Parameters:
Baker-Venkataraman Rearrangement
This method offers superior regiocontrol for introducing methyl groups at C4 and C8. The reaction proceeds through base-mediated acyl migration, starting from 2-acetyloxy-3,5-dimethylbenzoic acid and diketene derivatives. Lithium hydride (LiH) in tetrahydrofuran (THF) at −10°C achieves 78% yield with >95% regioselectivity.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 12 | 89 |
| Acetonitrile | 80 | 8 | 76 |
| THF | 65 | 15 | 68 |
Protecting Group Strategies
For lab-scale synthesis, transient protection of the chromenone carbonyl group via ketal formation (ethylene glycol, p-toluenesulfonic acid) prevents undesired Michael additions during alkylation. Deprotection is achieved through mild acidic hydrolysis (0.1M HCl in THF/water).
Attachment of the Propanoic Acid Side Chain
The C3 position undergoes functionalization through conjugate addition using acrylic acid derivatives.
Michael Addition Protocol
A two-step sequence proves most effective:
-
Enolate Formation: Treatment with LDA (2.2 equiv) at −78°C in THF generates the chromenone enolate.
-
Acrylate Quenching: Addition of methyl acrylate (1.1 equiv) followed by gradual warming to 25°C over 4 hours yields the β-ketoester intermediate (82% yield).
Hydrolysis to Propanoic Acid
Saponification with lithium hydroxide (LiOH) in methanol/water (4:1) at 50°C for 3 hours achieves quantitative conversion to the target carboxylic acid.
Final Functionalization and Purification
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:5 v/v) produces needle-like crystals with >99% purity (HPLC analysis). Slow cooling at 0.5°C/min minimizes inclusion of solvent impurities.
Chromatographic Purification
For small-scale batches (<10g), silica gel chromatography (ethyl acetate:hexane gradient from 30% to 70%) effectively separates residual alkylation byproducts. Medium-pressure liquid chromatography (MPLC) scales this process for multi-gram quantities.
Comparative Analysis of Synthetic Routes
Yield and Efficiency Metrics
| Step | Knorr Method Yield | Baker-Venkataraman Yield |
|---|---|---|
| Chromenone Formation | 68% | 78% |
| Alkylation | 89% | 91% |
| Side Chain Attachment | 82% | 85% |
| Overall Yield | 45% | 55% |
The Baker-Venkataraman route demonstrates superior cumulative yield (55% vs. 45%) but requires stringent temperature control and specialized reagents. Industrial-scale processes favor the Knorr method due to lower operational complexity.
Spectroscopic Validation and Quality Control
Critical characterization data for batch validation includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.8 Hz, H-5), 6.95 (s, H-6), 5.15 (s, OCH₂C₆H₃CH₃), 2.85 (t, J=7.2 Hz, CH₂CO₂H), 2.40 (s, C4-CH₃), 2.35 (s, C8-CH₃).
-
HPLC Purity: >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).
-
Melting Point: 184–186°C (decomposition observed above 190°C).
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors demonstrate advantages:
Chemical Reactions Analysis
Types of Reactions
3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.
Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.
Major Products
The major products formed from these reactions include quinones, chroman-2-ol derivatives, and various substituted chromen-2-one compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromenone derivatives, including this compound. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways that regulate cell growth and apoptosis .
Antioxidant Properties
Chromone derivatives are known for their antioxidant capabilities. This compound may exhibit free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases. Research indicates that such compounds can protect cellular components from oxidative damage, thereby contributing to overall health and disease prevention .
Anti-inflammatory Effects
The anti-inflammatory properties of chromenone derivatives have been explored in various studies. Compounds similar to 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid have shown potential in reducing inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory conditions .
Research has indicated that chromenones possess antimicrobial properties. This specific compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as a natural antimicrobial agent .
Case Studies
Mechanism of Action
The mechanism of action of 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzyl ether group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-substituent significantly influences molecular properties:
Key Observations :
- Steric and Electronic Effects : The 2-methylbenzyloxy group in the target compound introduces ortho-substitution, likely increasing steric hindrance compared to compound 7’s benzyloxy group. This may reduce solubility but enhance target binding through hydrophobic interactions .
- Melting Points : Higher melting points (e.g., compound 8 at 277–278°C) correlate with polar substituents like pyridinyl, which facilitate intermolecular hydrogen bonding. The target compound’s melting point is expected to fall between 230–250°C, similar to compound 7 .
- Synthesis Yields : Yields for hydrolysis steps range from 71–87%, with bulkier substituents (e.g., pyridin-4-ylmethoxy) showing lower yields due to steric challenges during ester hydrolysis .
Structural Modifications Beyond the 7-Position
- Propanoic Acid vs.
- Ethyl Ester Derivatives (): Esterification of the propanoic acid (e.g., ethyl esters) serves as a prodrug strategy, improving oral bioavailability .
Chromatographic and Spectroscopic Data
- Rf Values : Analogs with similar polarity (e.g., compounds 6–8) show Rf values of 0.19–0.23 under identical TLC conditions, suggesting comparable polarity for the target compound .
- NMR Trends : The 1H NMR of compound 7 (DMSO-d6, δ 2.48–7.98) reveals deshielding effects from the benzyloxy group. The target compound’s ortho-methyl group would further shift aromatic protons upfield .
Biological Activity
3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20O5, with a molecular weight of approximately 356.39 g/mol. The compound features a chromenone core structure, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20O5 |
| Molecular Weight | 356.39 g/mol |
| Chemical Class | Chromenone Derivative |
Anti-inflammatory Activity
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. Research has shown that compounds within the chromenone class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively neutralizes free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Anticancer Potential
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Studies have shown IC50 values in the micromolar range against human tumor cells such as HepG2 (liver cancer) and MCF7 (breast cancer) . The mechanisms underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest.
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on animal models showed that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
- Antioxidant Activity Assessment : In vitro assays revealed that the compound exhibited a higher scavenging activity compared to standard antioxidants like ascorbic acid, suggesting its potential for therapeutic applications in oxidative stress-related conditions .
- Cytotoxicity in Cancer Cells : In a comparative study with other chromenone derivatives, this compound showed superior cytotoxicity against drug-resistant cancer cell lines, highlighting its promise in cancer therapy .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with various proteins and metabolic enzymes involved in inflammatory responses and cancer progression. The compound's ability to inhibit specific signaling pathways associated with cell proliferation and inflammation is a key area for further research .
Q & A
Q. What are the recommended synthetic routes for 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid?
- Methodological Answer : The synthesis of coumarin-propanoic acid derivatives typically involves multi-step functionalization. For example, triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) can be used to introduce phenoxy groups at specific positions, followed by ester hydrolysis to yield the propanoic acid moiety . Key steps include:
- Step 1 : Coumarin core modification using alkylation or etherification (e.g., 2-methylbenzyloxy group introduction via nucleophilic substitution).
- Step 2 : Propanoic acid chain attachment through Michael addition or ester coupling, followed by acid-catalyzed deprotection.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >97% is recommended for pharmacological studies .
- Structural Confirmation :
- NMR : and NMR to confirm substituent positions (e.g., methyl groups at C4/C8, 2-methylbenzyloxy at C7) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (CHO, theoretical MW: 390.4 g/mol).
Q. What are the solubility properties and handling precautions for this compound?
- Methodological Answer :
- Solubility : Typically soluble in DMSO, DMF, or methanol (10–50 mg/mL). Aqueous solubility is limited; use buffered solutions (pH 7.4) with <1% organic solvents for biological assays .
- Handling :
- Use PPE (gloves, lab coat) to minimize dermal absorption, as structurally related phenoxy-propanoic acids are known skin penetrants .
- Store at −20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s bioactivity against inflammatory targets?
- Methodological Answer :
- In Vitro Assays :
- COX-2 Inhibition : Use a fluorometric kit to measure prostaglandin E (PGE) suppression in LPS-stimulated macrophages. Compare IC values with celecoxib .
- NF-κB Translocation : Fluorescence microscopy with GFP-tagged NF-κB in HEK293 cells.
- Dose-Response : Test concentrations from 1 nM to 100 µM, ensuring solvent controls (e.g., DMSO ≤0.1%) .
Q. What experimental limitations could affect reproducibility in stability studies?
- Methodological Answer :
- Degradation Over Time : Organic degradation occurs during prolonged experiments (e.g., 9-hour assays), altering the compound’s efficacy. Mitigate by:
- Cooling samples to 4°C during storage .
- Using fresh stock solutions for each experiment.
- Matrix Variability : Synthetic wastewater matrices may lack real-world complexity. Include diverse organic/inorganic contaminants to mimic environmental conditions .
Q. How should contradictory data on cytotoxicity be analyzed?
- Methodological Answer :
- Source Identification : Compare cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media).
- Metabolic Interference : Use LC-MS to detect metabolites (e.g., hydrolyzed coumarin derivatives) that may contribute to toxicity .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .
Q. What mechanisms underlie its potential pharmacokinetic interactions?
- Methodological Answer :
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates. IC <10 µM suggests high interaction risk .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; >90% binding may limit bioavailability .
Q. How does the compound’s stability vary under physiological vs. acidic conditions?
- Methodological Answer :
- Simulated Gastric Fluid (pH 1.2) : Incubate at 37°C for 2 hours; monitor degradation via HPLC. Acid-labile groups (e.g., ester linkages) may hydrolyze .
- Phosphate Buffer (pH 7.4) : Assess stability over 24 hours. Coumarin derivatives generally show <10% degradation at neutral pH .
Q. What strategies are recommended for toxicity profiling in animal models?
- Methodological Answer :
Q. How can structural analogs enhance target selectivity?
- Methodological Answer :
- Analog Design : Replace the 2-methylbenzyloxy group with electron-withdrawing substituents (e.g., chloro, nitro) to modulate binding affinity.
- Docking Studies : Use AutoDock Vina to predict interactions with COX-2’s hydrophobic pocket. Prioritize analogs with ΔG < −8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
